molecular formula C19H10N2O B3243266 Indolo[3,2-b]carbazole-6-carbaldehyde CAS No. 1555757-10-2

Indolo[3,2-b]carbazole-6-carbaldehyde

Cat. No.: B3243266
CAS No.: 1555757-10-2
M. Wt: 282.3 g/mol
InChI Key: OTWFDHQTFRXSAK-UHFFFAOYSA-N
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Description

Indolo[3,2-b]carbazole-6-carbaldehyde, also known as 6-Formylindolo[3,2-b]carbazole or FICZ, is a chemical compound with the molecular formula C19H12N2O . It is a nitrogen heterocycle that has an extremely high affinity for binding to the aryl hydrocarbon receptor (AHR) . It was originally identified as a photooxidized derivative of the amino acid tryptophan and suggested to be the endogenous ligand of the AHR . It is found in Brassica family vegetables and is a potent agonist of the aryl hydrocarbon receptor (AhR) .


Synthesis Analysis

The synthesis of this compound involves a two-step strategy based on the double Friedel–Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles . Another approach involves the keto group of easily accessible 2,3,4,9-tetrahydro-1H-carbazol-1-one .


Molecular Structure Analysis

The molecular structure of this compound has been fully characterized by elemental analysis, mass spectrometry, and proton nuclear magnetic resonance spectroscopy methods .


Chemical Reactions Analysis

The oxidative coupling reactions of 6-pentyl-5,11-dihydroindolo[3,2-b]carbazole have been studied, resulting in a number of novel dimers of the indolo[3,2-b]carbazole derivative .


Physical And Chemical Properties Analysis

This compound exhibits high thermal stability with decomposition temperatures of 328 °C (P1), 350 °C (P2), and 378 °C (P3) and good electrochemical properties (high HOMO energy levels, air redox stability) .

Scientific Research Applications

Organic Semiconductors

Indolo[3,2-b]carbazole derivatives have been extensively studied for their applications in organic semiconductors. Zhao et al. (2020) developed new derivatives of indolo[3,2-b]carbazole and discovered its potential as an n-type organic semiconductor, particularly when substituted with (4-silylethynyl)phenyl groups. This substitution led to one-dimensional π-π stacking, which is crucial for semiconducting properties in field-effect transistors (Zhao, Zhang, & Miao, 2020).

Thin-Film Transistors

The indolo[3,2-b]carbazole structure has been successfully utilized in creating high-performance organic thin-film transistors (OTFTs). Wu et al. (2005) reported that properly functionalized indolo[3,2-b]carbazole derivatives showed exceptional field-effect properties with high mobility and stability, marking them as suitable for OTFT applications (Wu, Li, Gardner, & Ong, 2005).

Photophysical and Electrochemical Properties

Irgashev et al. (2014) explored the synthesis of novel indolo[3,2-b]carbazole derivatives with thiophenyl substitutions. They examined the optical and redox properties of these compounds, highlighting their potential in various applications, including electronic and optoelectronic devices (Irgashev et al., 2014).

Functional Derivatives for Various Applications

Gu et al. (2007) presented a novel synthesis method for a variety of indolo[3,2-b]carbazole derivatives. These derivatives were further functionalized, leading to a broad range of applications in materials science, particularly in the development of novel functional materials (Gu, Hameurlaine, & Dehaen, 2007).

Mechanism of Action

Indolo[3,2-b]carbazole-6-carbaldehyde has an extremely high affinity for binding to the Aryl hydrocarbon receptor (AhR) . It was originally identified as a photooxidized derivative of the amino acid tryptophan and suggested to be the endogenous ligand of the AhR .

Safety and Hazards

When handling Indolo[3,2-b]carbazole-6-carbaldehyde, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Properties

IUPAC Name

indolo[3,2-b]carbazole-12-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWFDHQTFRXSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=C4C(=C5C=CC=CC5=N4)C(=C3N=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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